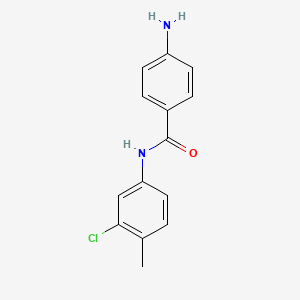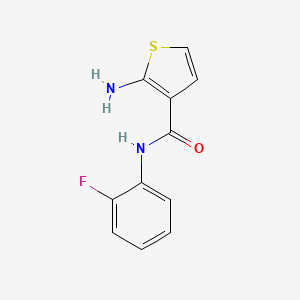![molecular formula C14H16F3N3O B2859060 4-(Cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380094-75-5](/img/structure/B2859060.png)
4-(Cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one, also known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential as a research chemical. CTMP belongs to the piperazine class of compounds and is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves the inhibition of the dopamine and norepinephrine transporters, leading to an increase in the extracellular concentrations of these neurotransmitters. This results in increased stimulation of the dopaminergic and noradrenergic systems in the brain, leading to enhanced cognitive function, attention, and motivation.
Biochemical and Physiological Effects
This compound has been shown to increase locomotor activity and produce hyperactivity in animal models. This compound has also been shown to increase wakefulness and reduce sleep in rats. In humans, this compound has been reported to produce effects similar to those of methylphenidate, including increased focus, attention, and motivation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in lab experiments is its structural similarity to methylphenidate, which allows for the investigation of the mechanisms of action of psychostimulant drugs. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound in lab experiments is its potential for abuse, which requires careful handling and storage to prevent unauthorized use.
Future Directions
There are several potential future directions for research involving 4-(Cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one. One area of research could focus on the development of new psychostimulant drugs based on the structure of this compound. Another area of research could investigate the effects of this compound on different cognitive functions, such as memory and learning. Additionally, research could explore the potential therapeutic applications of this compound for conditions such as ADHD and narcolepsy.
Synthesis Methods
The synthesis of 4-(Cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves the reaction of 4-(trifluoromethyl)pyridine with cyclopropylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperazine to yield this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-(Cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been used in scientific research as a tool to investigate the mechanisms of action of psychostimulant drugs such as methylphenidate. This compound has been shown to inhibit the reuptake of dopamine and norepinephrine, similar to methylphenidate. This compound has also been used to study the effects of psychostimulant drugs on cognitive function, attention, and motivation.
properties
IUPAC Name |
4-(cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c15-14(16,17)12-7-11(3-4-18-12)20-6-5-19(9-13(20)21)8-10-1-2-10/h3-4,7,10H,1-2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGIBIRPJRIOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2858977.png)
![N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2858979.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2858980.png)

![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)
![1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2858985.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2858990.png)

![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2858994.png)
![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)

![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)
![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)